This compound can be sourced from various chemical suppliers and databases such as PubChem and Sigma-Aldrich. It falls under the category of nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry due to their diverse biological activities.
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves multi-step organic reactions. One common method includes:
Key parameters in these reactions include temperature control and reaction time to optimize yield and purity.
The molecular structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride can be analyzed using various spectroscopic techniques:
The compound exhibits a bicyclic structure comprised of a pyrazole ring fused to a piperidine ring, which contributes to its stability and reactivity.
The chemical reactivity of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride includes:
These reactions are critical for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is primarily linked to its interactions with specific biological targets:
These interactions suggest that the compound may have therapeutic potential in treating conditions related to apoptosis dysregulation.
The physical and chemical properties of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride include:
These properties are essential for determining the handling and application of the compound in laboratory settings.
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride has several scientific applications:
Research continues into optimizing its efficacy and exploring new therapeutic avenues based on its unique structural properties.
Pyrazolo[4,3-c]pyridines belong to the bicyclic fused heterocyclic systems characterized by a pyrazole ring condensed with a pyridine ring at specific positions. The core scaffold features a pyrazole nitrogen (N2) adjacent to the pyridine nitrogen (N7) within the fused system. In the 4,5,6,7-tetrahydro derivative, the pyridine ring is partially saturated, adopting a non-planar conformation that significantly influences its chemical behavior. X-ray crystallographic studies confirm that the saturated ring typically exists in a half-chair conformation, with substituents at the 5-position preferentially occupying equatorial orientations to minimize steric strain [5]. This stereoelectronic arrangement facilitates distinct hydrogen-bonding capabilities through the pyrazole NH and the basic piperidine-like nitrogen (after reduction), enabling diverse molecular interactions. The canonical representation shows protonation occurring preferentially at the aliphatic nitrogen (piperidine-like) rather than the pyrazole nitrogen in salt forms, a characteristic exploited in pharmaceutical salt formation [2] [8].
Table 1: Core Structural Features of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine
Structural Element | Description |
---|---|
Ring System | Bicyclic: Fused pyrazole + partially saturated pyridine (tetrahydro derivative) |
Protonation Sites | Aliphatic nitrogen > Pyrazole nitrogen |
Saturated Ring Conformation | Half-chair |
Key Functional Groups | NH (pyrazole), NH⁺ (piperidinium in salt), C-H, C=C |
The synthetic access to pyrazolo[4,3-c]pyridines has evolved significantly from early multi-step, low-yielding routes to more efficient modern methodologies. Initial approaches relied on condensation reactions between hydrazines and carbonyl precursors like 1,3-dicarbonyl piperidines or their equivalents. For example, tert-butyl 4-oxopiperidine-1-carboxylate served as a pivotal starting material, undergoing sequential acylation and cyclization with hydrazine hydrochloride to construct the pyrazole ring [4]. A significant advancement emerged with catalytic hydrogenation strategies, enabling the reduction of pyridine N-oxides or aromatic precursors to access the tetrahydro derivatives without ring cleavage [4] [7]. Contemporary methods emphasize regioselective cyclizations, such as the reaction of appropriately substituted pyrazole aldehydes with amines followed by intramolecular dehydration or metal-catalyzed couplings. These developments addressed historical challenges in controlling regioisomer formation (particularly distinguishing between [4,3-c] and [3,4-b] isomers) and achieving high functional group tolerance, enabling the incorporation of pharmacophores like sulfonyl groups, fluorophenyl rings, or trifluoromethyl substituents at specific positions [5] [8].
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in drug discovery due to its balanced physicochemical properties and bioisosteric relationships with purines and other bioactive heterocycles. Its partially saturated core enhances aqueous solubility compared to fully aromatic analogs while retaining sufficient lipophilicity for membrane permeability. Crucially, the scaffold presents multiple vector points for derivatization—N1, C3, N5, and C7—allowing medicinal chemists to modulate target affinity and selectivity. This versatility is exemplified in its application as a c-Met kinase inhibitor backbone. Compound 8c, featuring a 5-methylsulfonyl group and specific aryl substitutions, demonstrated potent c-Met inhibition (IC₅₀ = 68 nM) with >50-fold selectivity against other tyrosine kinases, underscoring the scaffold’s capacity for generating highly selective agents [4]. Beyond oncology, the scaffold interacts with neurological targets, acting as a precursor for ligands targeting serotonin and dopamine receptors implicated in anxiety, depression, and cognitive disorders [2]. Its structural mimicry of neurotransmitter pharmacophores enables the design of central nervous system-active compounds with optimized blood-brain barrier penetration.
The conversion of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine to its dihydrochloride salt profoundly improves key physicochemical properties critical for pharmaceutical development. Protonation occurs predominantly at the aliphatic nitrogens (piperidine-like N7 and potentially the pyrazole N2 in some cases), generating a dicationic species balanced by chloride anions. This salt formation confers three major advantages:
Table 2: Impact of Dihydrochloride Salt Formation on Key Properties
Property | Free Base | Dihydrochloride Salt | Functional Advantage |
---|---|---|---|
Solubility (Water) | Low (<1 mg/mL) | High (>50 mg/mL) | Eases aqueous formulation & bioassay use |
Melting/Decomp. | Not well-defined | Stable to >150°C | Enables standard processing & storage |
Solid-State Form | Often amorphous or oily | Crystalline | Improves handling, purity control, milling |
Hygroscopicity | Moderate to high | Low | Reduces decomposition during storage |
The molecular conformation can shift upon salt formation. For instance, in dihydrochloride salts, the relative orientation of the N-benzyl and methylsulfonyl substituents may differ from the free base due to changes in hydrogen bonding and ionic interactions [5]. These structural nuances underscore the importance of salt selection in optimizing drug-like properties. The canonical SMILES for the salt (C1C[NH2+]CC2=C1[NH2+]N=C2.[Cl-].[Cl-]
) explicitly reflects the diprotonated nature and ionic bonding critical to its stability profile [2] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7